molecular formula C16H31N3O B5792290 [(E)-1-cyclododecylpropan-2-ylideneamino]urea

[(E)-1-cyclododecylpropan-2-ylideneamino]urea

Cat. No.: B5792290
M. Wt: 281.44 g/mol
InChI Key: JLWNYJDAAIDFQA-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-1-cyclododecylpropan-2-ylideneamino]urea is an organic compound with a unique structure that includes a cyclododecyl group and a propan-2-ylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-cyclododecylpropan-2-ylideneamino]urea typically involves the reaction of cyclododecylamine with an appropriate isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then allowed to warm to room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[(E)-1-cyclododecylpropan-2-ylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-1-cyclododecylpropan-2-ylideneamino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-1-cyclododecylpropan-2-ylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-1-cyclododecylpropan-2-ylideneamino]urea is unique due to its specific cyclododecyl and propan-2-ylideneamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[(E)-1-cyclododecylpropan-2-ylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O/c1-14(18-19-16(17)20)13-15-11-9-7-5-3-2-4-6-8-10-12-15/h15H,2-13H2,1H3,(H3,17,19,20)/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNYJDAAIDFQA-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)CC1CCCCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/CC1CCCCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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